methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
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Description
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C17H14N2O8 and its molecular weight is 374.305. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Transformations
One-Pot Synthesis Approaches : A study highlights the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, showcasing a method that could be analogous to synthesizing complex pyrano derivatives, demonstrating the versatility of pyran compounds in chemical synthesis (Jilani, 2007).
Synthesis and Characterization of Pyran Derivatives : Research on pyran derivatives for acid corrosion reveals their synthesis and characterization, offering insights into their structural properties and potential applications beyond their primary study focus (Saranya et al., 2020).
Novel Methodologies for Deoxyaminosugars : A methodology involving Michael addition reaction with amines for the synthesis of new classes of aminosugars indicates the chemical flexibility and potential biomedical applications of pyran derivatives (Ravindran et al., 2000).
Corrosion Inhibition
Corrosion Mitigation by Pyran Derivatives : A study on the corrosion mitigation of mild steel using pyran derivatives illustrates their high efficiency as corrosion inhibitors, highlighting a practical application in material preservation (Saranya et al., 2020).
Material Science
Surface Modification and Protection : The same study on corrosion inhibition also delves into surface analysis techniques (SEM, EDS, XRD, AFM), demonstrating the potential of pyran derivatives in modifying and protecting material surfaces, which could extend to various applications in materials science and engineering (Saranya et al., 2020).
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c1-25-17(22)13-12(9-4-2-3-5-10(9)19(23)24)15-14(27-16(13)18)11(21)6-8(7-20)26-15/h2-6,12,20H,7,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCBRMSRLGETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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